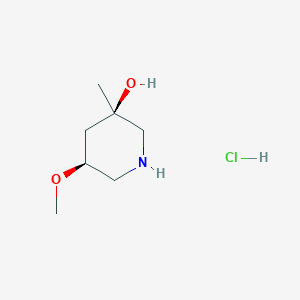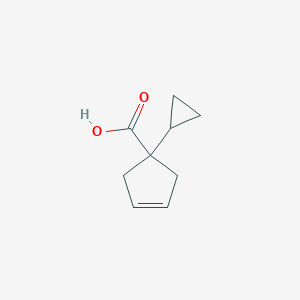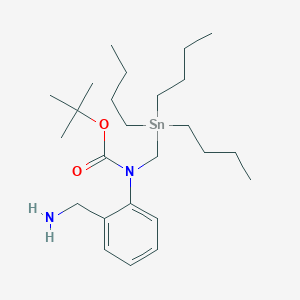
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate protecting group, an aminomethylphenyl moiety, and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the stannylation process .
Analyse Chemischer Reaktionen
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the stannyl group or reduce other functional groups present in the molecule.
Substitution: The stannyl group can be substituted with other groups using reagents like halides or organometallic compounds
Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The stannyl group can participate in organometallic reactions, facilitating the formation of new bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-aminoethyl)[(tributylstannyl)methyl]carbamate
- tert-Butyl (2-(aminopropyl)[(tributylstannyl)methyl]carbamate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amine group. The unique combination of the tert-butyl carbamate and tributylstannyl groups in this compound provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C25H46N2O2Sn |
|---|---|
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(aminomethyl)phenyl]-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C13H19N2O2.3C4H9.Sn/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14;3*1-3-4-2;/h5-8H,4,9,14H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ABOQAZYKOSKQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CN(C1=CC=CC=C1CN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


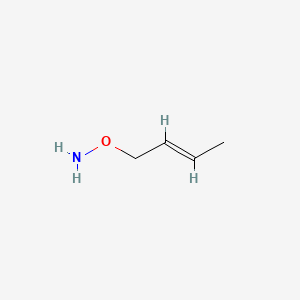
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
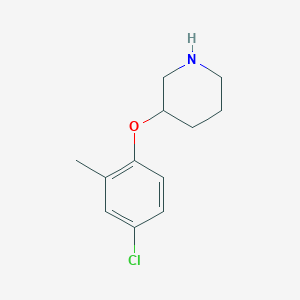
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
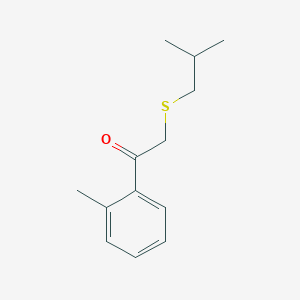

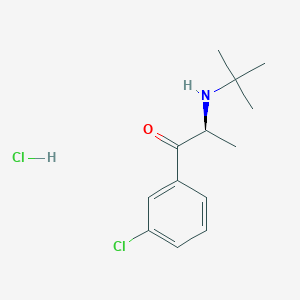
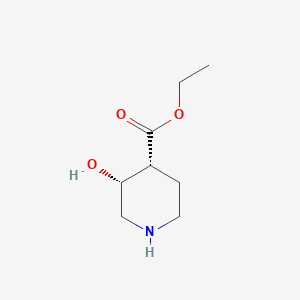
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


